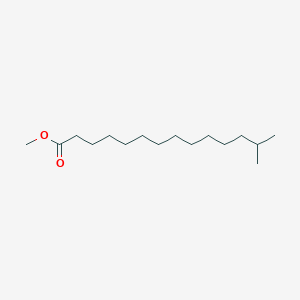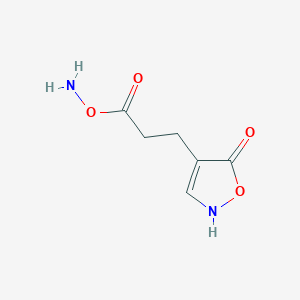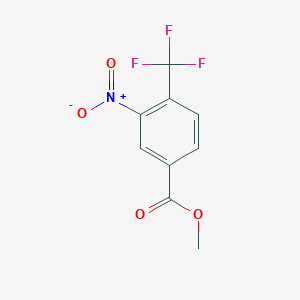
13-メチルテトラデカノ酸メチル
説明
科学的研究の応用
13-methyl Myristic Acid methyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a reference standard in gas chromatography-mass spectrometry (GC-MS) for the analysis of fatty acid methyl esters (FAMEs).
Biology: The compound serves as a biomarker for bacterial contamination in various biological samples.
Medicine: It is utilized in the study of bacterial infections and the development of antibacterial agents.
Industry: The ester is employed in the production of biodiesel and as a lubricant in various industrial applications
作用機序
The mechanism of action of 13-methyl Myristic Acid methyl ester involves its interaction with specific molecular targets and pathways. In biological systems, the ester can be hydrolyzed to release 13-methyl Myristic Acid, which then participates in various metabolic pathways. The compound has been shown to induce mitochondrial-mediated apoptosis via the AKT and MAPK pathways, highlighting its potential therapeutic applications .
Similar Compounds:
Methyl myristate (Methyl tetradecanoate): A methyl ester of myristic acid, commonly used as a flavoring agent and in the production of biodiesel.
Methyl laurate (Methyl dodecanoate): Another fatty acid methyl ester used in similar applications as methyl myristate.
Uniqueness: 13-methyl Myristic Acid methyl ester is unique due to its methylated structure, which imparts distinct chemical and physical properties. This methylation enhances its stability and makes it a valuable marker for bacterial contamination, distinguishing it from other non-methylated fatty acid methyl esters .
生化学分析
Biochemical Properties
Methyl 13-methyltetradecanoate interacts with various enzymes, proteins, and other biomolecules in biochemical reactions . The nature of these interactions is complex and involves various biochemical pathways. The compound’s role in these reactions is crucial for understanding its biochemical properties.
Cellular Effects
Methyl 13-methyltetradecanoate has profound effects on various types of cells and cellular processes . It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . The compound’s influence on these cellular processes is a key aspect of its cellular effects.
Molecular Mechanism
The molecular mechanism of Methyl 13-methyltetradecanoate involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The compound exerts its effects at the molecular level, providing a thorough explanation of its mechanism of action.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Methyl 13-methyltetradecanoate change over time . This includes information on the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of Methyl 13-methyltetradecanoate vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
Methyl 13-methyltetradecanoate is involved in various metabolic pathways . This includes interactions with enzymes or cofactors, and effects on metabolic flux or metabolite levels .
Transport and Distribution
Methyl 13-methyltetradecanoate is transported and distributed within cells and tissues . This includes interactions with transporters or binding proteins, and effects on its localization or accumulation .
Subcellular Localization
The subcellular localization of Methyl 13-methyltetradecanoate and its effects on activity or function are significant . This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 13-methyl Myristic Acid methyl ester typically involves the esterification of 13-methyl Myristic Acid with methanol in the presence of an acid catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to its ester form .
Industrial Production Methods: In industrial settings, the production of 13-methyl Myristic Acid methyl ester can be achieved through large-scale esterification processes. These processes often utilize continuous flow reactors to maintain optimal reaction conditions and maximize yield. The use of high-purity reagents and stringent quality control measures ensures the consistency and purity of the final product .
化学反応の分析
Types of Reactions: 13-methyl Myristic Acid methyl ester undergoes various chemical reactions, including:
Oxidation: The ester can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction of the ester can yield the corresponding alcohol.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt).
Major Products Formed:
Oxidation: 13-methyl Myristic Acid.
Reduction: 13-methyl Myristyl alcohol.
Substitution: Various substituted esters depending on the nucleophile used.
特性
IUPAC Name |
methyl 13-methyltetradecanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H32O2/c1-15(2)13-11-9-7-5-4-6-8-10-12-14-16(17)18-3/h15H,4-14H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGGUSDOXMVVCIX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCCCCCCCCCC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H32O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80408101 | |
| Record name | Methyl 13-methyltetradecanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80408101 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.42 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
5129-59-9 | |
| Record name | Methyl 13-methyltetradecanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5129-59-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 13-methyltetradecanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80408101 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![5-Chloro-1H-pyrrolo[2,3-C]pyridine](/img/structure/B164357.png)

![[(2S,3S)-3-azido-5-methoxyoxolan-2-yl]methoxy-tert-butyl-diphenylsilane](/img/structure/B164359.png)



